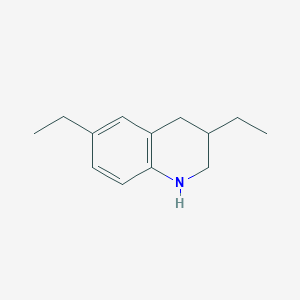
3,6-Diethyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Diethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a quinoline ring system that is partially saturated, with ethyl groups attached to the third and sixth positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diethyl-1,2,3,4-tetrahydroquinoline can be achieved through various methods. One common approach involves the catalytic hydrogenation of quinoline derivatives. For instance, quinoline can be hydrogenated in the presence of a palladium catalyst under high pressure to yield tetrahydroquinoline derivatives . Another method involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. Catalysts such as platinum on carbon (Pt/C) are commonly used to facilitate the hydrogenation process, and reaction conditions are optimized to achieve high yields and selectivity .
化学反応の分析
Types of Reactions
3,6-Diethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the reagents used.
科学的研究の応用
3,6-Diethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 3,6-Diethyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, leading to increased levels of these neurotransmitters in the brain . This mechanism is of particular interest in the treatment of neurodegenerative disorders.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar biological activities.
3,4-Dihydroisoquinoline: Another derivative with distinct chemical properties.
Quinoline: The fully aromatic parent compound.
Uniqueness
3,6-Diethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of ethyl groups at specific positions on the quinoline ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its selectivity and potency in various applications .
特性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC名 |
3,6-diethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C13H19N/c1-3-10-5-6-13-12(7-10)8-11(4-2)9-14-13/h5-7,11,14H,3-4,8-9H2,1-2H3 |
InChIキー |
RFMYILMLPKFVHR-UHFFFAOYSA-N |
正規SMILES |
CCC1CC2=C(C=CC(=C2)CC)NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



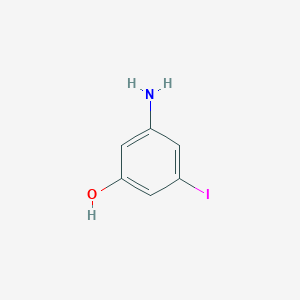
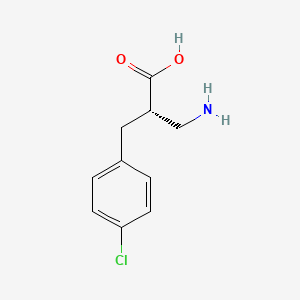

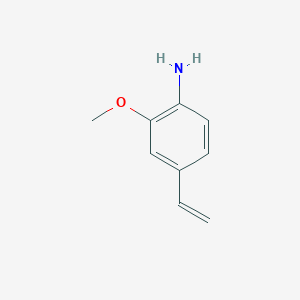
![5-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B12944439.png)
![Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine](/img/structure/B12944441.png)
![Benzoic acid, 3-[3-(2,3-dichlorophenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B12944460.png)
![3-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12944465.png)

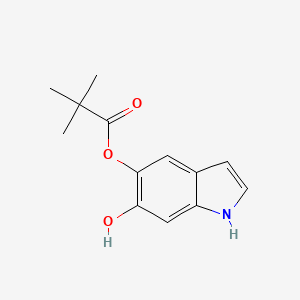
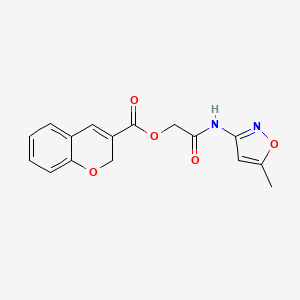
![Benzo[c]isothiazole-5-carboxylic acid](/img/structure/B12944483.png)

